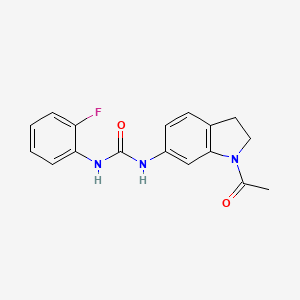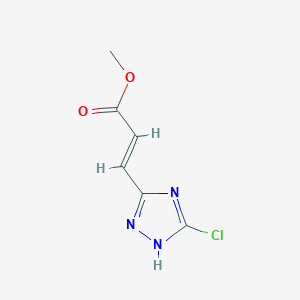
methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate is an organic compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound features a chloro-substituted triazole ring attached to a propenoate ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Chlorination: The triazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the chlorinated triazole with methyl acrylate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenoate group.
Reduction: Reduction reactions can occur at the triazole ring or the propenoate group.
Substitution: The chloro group on the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or epoxides.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in the study of enzyme inhibition or as a ligand in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly antifungal or antibacterial agents.
Industry: Could be used in the production of agrochemicals or as a polymer additive.
作用機序
The mechanism of action for this compound would depend on its specific application. In biological systems, it might act by inhibiting specific enzymes or interacting with cellular receptors. The chloro-substituted triazole ring could play a crucial role in binding to molecular targets, while the propenoate group might be involved in covalent interactions.
類似化合物との比較
Similar Compounds
Methyl (2E)-3-(1H-1,2,4-triazol-5-yl)prop-2-enoate: Lacks the chloro substitution.
Ethyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate: Has an ethyl ester group instead of a methyl ester.
Methyl (2E)-3-(3-bromo-1H-1,2,4-triazol-5-yl)prop-2-enoate: Has a bromo substitution instead of chloro.
Uniqueness
The presence of the chloro group in methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate can significantly influence its reactivity and binding properties, making it unique compared to its analogs. This substitution can enhance its biological activity or alter its chemical behavior in synthetic applications.
特性
IUPAC Name |
methyl (E)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H,8,9,10)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDXJJYTVKMMEJ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NNC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=NNC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
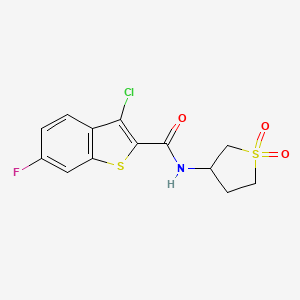
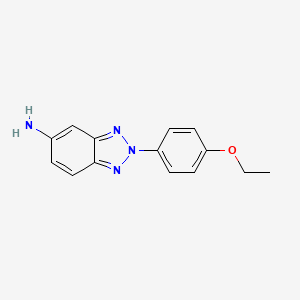

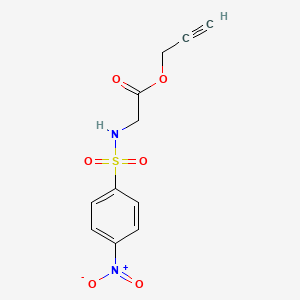
![N-(3-chloro-2-methylphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B2903458.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2903460.png)
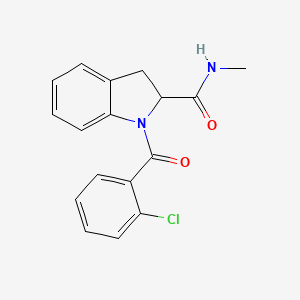
![ethyl2-[3-(difluoromethyl)phenyl]acetate](/img/structure/B2903465.png)
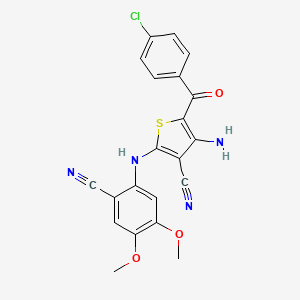
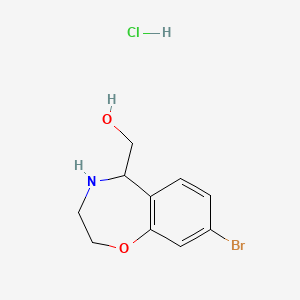
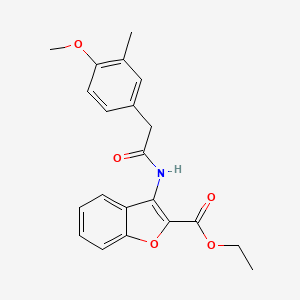
![(2E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2903470.png)
![Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2903471.png)
